1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS No.: 182923-55-3
Cat. No.: VC0069312
Molecular Formula: C10H8F3N3
Molecular Weight: 227.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 182923-55-3 |
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Molecular Formula | C10H8F3N3 |
Molecular Weight | 227.19 |
IUPAC Name | 2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2 |
Standard InChI Key | ATZQHBMKRKOPKS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is identified by several key identifiers in chemical databases and literature. The compound is registered with the CAS number 182923-55-3 and has been assigned the European Community (EC) Number 827-654-7 . It is also identified in various chemical databases, including the DSSTox Substance ID DTXSID00655610 and is referenced in Wikidata as Q72499147 .
The compound has several synonyms in the scientific literature, including:
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1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ylamine
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2-Phenyl-5-(trifluoromethyl)pyrazol-3-amine
Structural Characteristics
The compound features a pyrazole ring as its core structure with three key substituents:
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A phenyl group attached to the N1 position of the pyrazole ring
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A trifluoromethyl (CF₃) group at the C3 position
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An amine (NH₂) group at the C5 position
The molecular structure creates specific spatial arrangements, as evidenced by related compounds where phenyl rings make dihedral angles with the pyrazole rings. In similar compounds, these angles have been observed to be 65.3° and 85.6° with the pyrazole rings .
Physical and Chemical Properties
Basic Properties
The compound 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is characterized by the following fundamental properties:
Property | Value | Source |
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Molecular Formula | C₁₀H₈F₃N₃ | |
Molecular Weight | 227.19 g/mol (calculated) | - |
Appearance | Solid (typically yellow powder) |
Structural Bonding and Interactions
The presence of the trifluoromethyl group significantly affects the electron distribution in the molecule, potentially influencing its reactivity and binding characteristics. The amino group at the C5 position can participate in hydrogen bonding, serving as both a hydrogen bond donor and acceptor.
In related compounds, such as 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, intramolecular N—H⋯O interactions have been observed, suggesting that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may also form various hydrogen bonding interactions .
Synthesis Methods
Traditional Synthesis Routes
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its structural analogs typically involves multi-step processes. Based on literary sources, aminopyrazoles of this class are generally synthesized through a three-stage process, with isolation and purification of intermediate products at each stage .
A general synthetic route for similar compounds includes:
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First stage: Reaction of 4,4,4-trifluoro-1-phenylbutanedione (diketone) with a nitrosating agent (e.g., sodium nitrite) in an organic solvent (typically acetic acid) to produce 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime .
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Second stage: Treatment of the oxime with hydrazine or hydrazine hydrate to form 4-nitroso-5-phenyl-3-trifluoromethyl-1H-pyrazole .
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Third stage: Reduction of the nitroso group to obtain the desired aminopyrazole .
Improved Synthesis Method
A more efficient synthesis method for related compounds has been reported, as described in a patent document:
To a solution of 1 g (4.5 mmol) of lithium 4,4,4-trifluoro-1-phenylbutadionate in 3 ml of glacial acetic acid, 0.36 g (5.2 mmol) of sodium nitrite in 3 ml of water is added with stirring. The reaction mass is stirred for 1 hour, after which 1.8 g (36.0 mmol) of hydrazine hydrate are added and stirred for 3 hours. The reaction mixture is then maintained at room temperature for 20 hours. The precipitate formed is filtered, washed with water, and dried in air .
This one-pot synthesis method has reported yields of up to 93% for 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, suggesting that similar high-yield syntheses may be possible for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with appropriate modifications .
Characterization of Synthetic Products
The composition and structure of the synthesized products are typically confirmed using various analytical techniques:
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Chromatography-mass spectrometry (GC-MS)
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Elemental analysis
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Infrared (IR) spectroscopy
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Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR
Structural Comparisons and Related Compounds
Isomers and Structural Analogs
Several structural analogs of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been reported in the literature, including:
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5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: A positional isomer with the amine group at the C4 position instead of C5, with a reported melting point of 123-125°C .
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1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine: A structural analog where the trifluoromethyl group is on the phenyl ring rather than on the pyrazole ring .
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5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (C₁₁H₈F₃N₃O₂): An analog with an additional carboxylic acid group at the C4 position .
Crystal Structure Insights
Crystal structure studies of related compounds have provided valuable insights into the three-dimensional arrangement of these molecules. For instance, in 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid:
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The phenyl rings make dihedral angles of 65.3° and 85.6° with the pyrazole rings
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Pairs of molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds between carboxyl groups
These structural features provide insights into potential intermolecular interactions that 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine might form in crystalline states or when interacting with biological targets.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Several spectroscopic techniques are valuable for the identification and characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Infrared (IR) Spectroscopy:
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Can identify characteristic functional groups, particularly the N-H stretching vibrations of the primary amine and C-F stretching of the trifluoromethyl group
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Mass Spectrometry:
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of synthesized 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:
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Thin-Layer Chromatography (TLC):
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Gas Chromatography-Mass Spectrometry (GC-MS):
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High-Performance Liquid Chromatography (HPLC):
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Offers precise quantification and high-resolution separation for purity determination
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Research Directions and Future Perspectives
Synthetic Methodology Development
Opportunities exist for developing improved synthetic methods for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives:
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Development of green chemistry approaches with reduced environmental impact
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One-pot synthesis strategies to improve efficiency and reduce waste
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Stereoselective synthesis methods for chiral derivatives
Material Science Applications
The unique structural features of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may also find applications in material science:
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As ligands for metal complexes with potential catalytic properties
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In the development of functional materials with specific electronic or optical properties
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As building blocks for supramolecular assemblies based on hydrogen bonding interactions
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